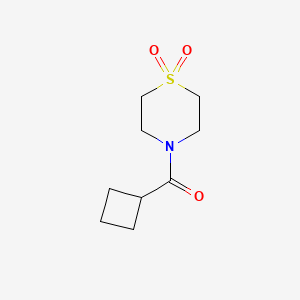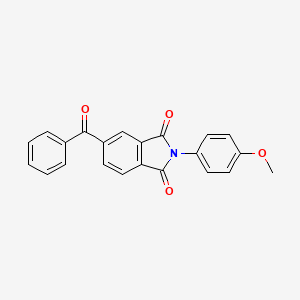
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, more commonly known as 5-Benzoylisoindoline-1,3-dione (BIID), is a heterocyclic aromatic compound that is used in a variety of scientific research applications. BIID is a highly versatile compound due to its unique structure and chemical properties. It has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. BIID has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound has been found to exhibit significant antioxidant potential. It has been shown to scavenge free radicals effectively . This property makes it a potential candidate for the development of drugs aimed at managing conditions caused by oxidative stress .
Radioprotective Agent
The compound has been identified as an effective radioprotector against radiation-induced damage in the liver of mice . This suggests its potential use in mitigating the harmful effects of radiation exposure.
Anticancer Activity
While specific studies on the anticancer activity of this compound are not available, similar structures have been found to exhibit anticancer properties . Therefore, it’s plausible that this compound could also have anticancer potential, but further research is needed to confirm this.
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial properties . It has shown promising results, indicating its potential use in the development of new antimicrobial drugs .
Drug Development
The compound’s diverse biological activities and its reactivity make it a valuable candidate for drug development. Its structure allows for various modifications, potentially leading to the synthesis of a range of biologically active derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related studies that it may interact with its target protein, leading to changes that inhibit bacterial cell division
Biochemical Pathways
Given its potential target, it may interfere with the process of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .
Pharmacokinetics
Similar compounds are known to have diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
It has been suggested that similar compounds have antimicrobial activity, indicating that they may be effective in inhibiting the growth of bacteria .
Eigenschaften
IUPAC Name |
5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFZZSVFYMRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2-(4-methoxyphenyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)
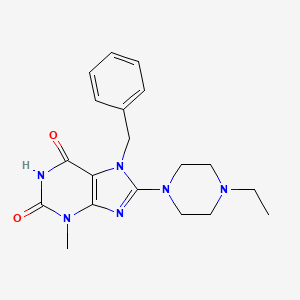
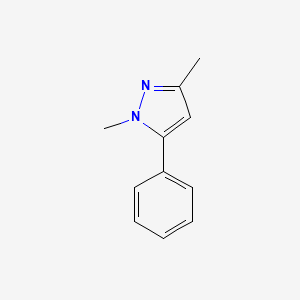
![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)
![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)
![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)
![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
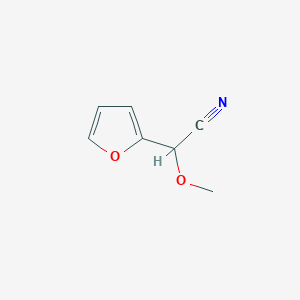
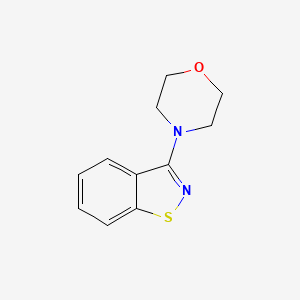
![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)
![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)
